Cas no 70116-00-6 (Quinidine N-Oxide)

Quinidine N-Oxide is a chemically modified derivative of quinidine, characterized by the introduction of an N-oxide functional group. This modification enhances its solubility and alters its pharmacokinetic properties, making it valuable for research and pharmaceutical applications. The compound retains the antiarrhythmic and antimalarial activity of its parent molecule while offering improved metabolic stability and reduced toxicity. Its structural features make it a useful intermediate in synthetic chemistry and a candidate for studying oxidative metabolic pathways. Quinidine N-Oxide is primarily employed in analytical and pharmacological research, where its distinct properties facilitate investigations into drug metabolism and mechanism of action studies.
Quinidine N-Oxide structure
Quinidine N-Oxide structure
Product Name:Quinidine N-Oxide
CAS No:70116-00-6
MF:C20H24N2O3
MW:340.416165351868
CID:974633
PubChem ID:50979
Update Time:2025-05-20

Quinidine N-Oxide Chemical and Physical Properties

Names and Identifiers

    • Quinidine N-Oxide
    • (S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • 6'-Methoxy-1-oxy-cinchonan-9-ol
    • Cinchonan-9-ol,6'-methoxy-,1-oxide,(9S)
    • 70116-00-6
    • AKOS030254470
    • DTXSID00990351
    • (5-Ethenyl-1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol
    • (2R,5R)-2-((S)-Hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide
    • Inchi: 1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1
    • InChI Key: WVDIZKMXQMCCAA-CNWBUJQCSA-N
    • SMILES: [O-][N+]12CCC([C@@H](C=C)C1)C[C@@H]2[C@H](C1C=CN=C2C=CC(=CC=12)OC)O

Computed Properties

  • Exact Mass: 340.17900
  • Monoisotopic Mass: 340.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • Melting Point: 145-149°C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 71.78000
  • LogP: 3.14460

Quinidine N-Oxide Security Information

Quinidine N-Oxide Pricemore >>

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Additional information on Quinidine N-Oxide

Quinidine N-Oxide: A Comprehensive Overview

Quinidine N-Oxide (CAS No. 70116-00-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of quinidine, a naturally occurring alkaloid found in the bark of the Cinchona tree, and has been extensively studied for its potential applications in drug development and chemical synthesis. Recent advancements in synthetic methodologies and pharmacological studies have further highlighted its importance in modern research.

The structure of Quinidine N-Oxide consists of a quinoline skeleton with an N-oxide functional group. This modification introduces unique electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds. The compound exhibits interesting photophysical properties, which have been explored in recent studies for applications in fluorescence sensing and imaging technologies.

One of the most notable aspects of Quinidine N-Oxide is its role as a precursor in the synthesis of antiarrhythmic drugs. Traditional quinidine-based medications have been used for decades to manage heart rhythm disorders, but the development of Quinidine N-Oxide derivatives has opened new avenues for improving drug efficacy and reducing side effects. Researchers have reported that certain derivatives exhibit enhanced selectivity towards specific ion channels, which could lead to more targeted therapies.

Recent studies have also focused on the environmental impact and biodegradability of Quinidine N-Oxide. As concerns about pharmaceutical waste grow, understanding the compound's behavior in aquatic environments has become crucial. Findings suggest that under certain conditions, Quinidine N-Oxide can undergo rapid hydrolysis, reducing its persistence in the environment. This information is valuable for developing sustainable manufacturing processes and disposal methods.

In terms of synthesis, Quinidine N-Oxide can be prepared through several routes, including oxidation of quinidine using oxidizing agents like hydrogen peroxide or mCPBA. Modern techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and improved purity. These advancements underscore the importance of continuous innovation in synthetic chemistry to meet the demands of drug discovery.

The pharmacokinetic profile of Quinidine N-Oxide has also been a subject of recent research. Studies indicate that the compound exhibits moderate bioavailability when administered orally, with absorption being influenced by factors such as pH and food intake. These insights are critical for designing effective dosing regimens and understanding potential drug-drug interactions.

Furthermore, Quinidine N-Oxide has shown promise in antiparasitic applications. Preclinical studies suggest that it may possess activity against protozoan parasites like *Plasmodium falciparum*, which causes malaria. While more research is needed to confirm these findings, they highlight the compound's potential as a versatile tool in medicinal chemistry.

In conclusion, Quinidine N-Oxide (CAS No. 70116-00-6) is a multifaceted compound with applications spanning drug development, chemical synthesis, and environmental science. Its unique properties and versatile reactivity continue to make it a focal point for researchers worldwide. As new studies emerge, our understanding of this compound's potential will undoubtedly expand, paving the way for innovative applications in various fields.

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